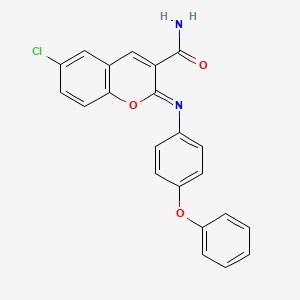

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H15NO5 and its molecular weight is 325.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds:

- Fattahi et al. (2018) described the synthesis of new tricyclic products, including methyl 3-alkyl-2-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-2-carboxylates, from N-alkyl-2-imino-2H-chromene-3-carboxamides. This research highlights the potential of these compounds in the development of new organic molecules (Fattahi, Davoodnia, Pordel, Beyramabadi, & Tavakoli-Hoseini, 2018).

Development of Fluorescent Probes:

- Bekhradnia, Domehri, and Khosravi (2016) reported the use of nitro-3-carboxamide coumarin derivatives, including 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, as novel fluorescent chemosensors for selective detection of Cu(II) ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).

Antimicrobial Activity:

- The research by Azab and Elkanzi (2017) explored the antimicrobial properties of 2-oxo-2H-chromene-3-carboxamide derivatives, revealing that many of these synthesized compounds exhibit high antimicrobial activity (Azab, Azab, & Elkanzi, 2017).

Application in Molecular Docking and Biological Assays:

- Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and evaluated their activity against acetylcholinesterase (AChE), demonstrating significant activity and potential therapeutic applications (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).

Crystal Structure Analysis:

- Studies by Reis et al. (2013) and Gomes et al. (2015) analyzed the crystal structures of various N-substituted 4-oxo-4H-chromene-3-carboxamides, providing valuable insights into their molecular configurations (Reis, Gaspar, Borges, Gomes, & Low, 2013); (Gomes, Low, Cagide, & Borges, 2015).

Antioxidant and Antibacterial Properties:

- Research by Chitreddy and Shanmugam (2017) demonstrated that various synthesized 4H-chromene-3-carboxamide derivatives exhibit good antioxidant and antibacterial properties, highlighting their potential in therapeutic applications (Chitreddy & Shanmugam, 2017).

Mecanismo De Acción

Target of Action

It is closely related to 3,4-dimethoxyphenethylamine , which is known to interact with the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors to several neurotransmitters.

Mode of Action

Its structural analogue, 3,4-dimethoxyphenethylamine, is known to have some activity as a monoamine oxidase inhibitor . This suggests that N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide might interact with its targets in a similar manner, potentially inhibiting the breakdown of monoamine neurotransmitters and thereby increasing their availability.

Biochemical Pathways

Given its structural similarity to 3,4-dimethoxyphenethylamine, it may influence the metabolic pathways of aromatic amino acids .

Result of Action

One study has reported its use as a corrosion inhibitor for mild steel in acidic media , suggesting that it may interact with metal surfaces to prevent their degradation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a corrosion inhibitor was found to increase with its concentration and was effective in both sulfuric and hydrochloric acid environments

Análisis Bioquímico

Biochemical Properties

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been found to interact with enzymes such as cathepsin D, a lysosomal protease involved in protein degradation and processing . The interaction between this compound and cathepsin D is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can affect various cellular processes, including apoptosis and autophagy.

Cellular Effects

This compound has been shown to exert multiple effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. The impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, thereby promoting cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, such as cathepsin D, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function, including reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects while effectively inhibiting target enzymes and proteins . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe for use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that are subsequently excreted from the body. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its intracellular targets. Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is primarily localized in the cytoplasm and lysosomes, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. This targeted localization ensures that this compound exerts its effects precisely where needed within the cell.

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-15-8-7-12(10-16(15)23-2)19-17(20)13-9-11-5-3-4-6-14(11)24-18(13)21/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJJJYRBURLDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)